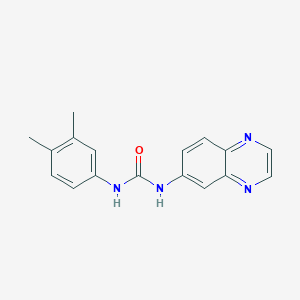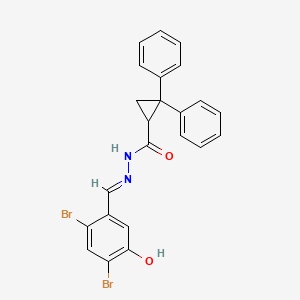
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea, also known as QNZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exerts its pharmacological effects by selectively inhibiting the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation. This leads to the inhibition of NF-κB nuclear translocation and subsequent downregulation of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been shown to exhibit anti-inflammatory and antitumor activities in various preclinical models. In a study conducted on mice with induced sepsis, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to significantly reduce the levels of pro-inflammatory cytokines and improve survival rates. In another study, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its potent anti-inflammatory and antitumor activities, which make it an attractive therapeutic candidate. However, one of the limitations of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
The potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea are vast, and several areas of research are currently being explored. Some of the future directions of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea research include:
1. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs with improved pharmacokinetic properties and potency.
2. Investigation of the role of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in the regulation of immune responses and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in combination with other therapeutic agents.
4. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea-based drug delivery systems for targeted delivery in cancer therapy.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is a promising compound that exhibits potent anti-inflammatory and antitumor activities through the inhibition of NF-κB activation. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea and to develop more effective N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs for clinical use.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea involves the reaction of 3,4-dimethylphenyl isocyanate with 6-aminoquinoxaline in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 246-248°C.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exhibits potent anti-inflammatory and antitumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-3-4-13(9-12(11)2)20-17(22)21-14-5-6-15-16(10-14)19-8-7-18-15/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPVZVWWEUNGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
